molecular formula C21H26N2OS B6102220 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide

Numéro de catalogue B6102220
Poids moléculaire: 354.5 g/mol
Clé InChI: ATOGCQHPZJIBCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects:
In pre-clinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the activation of immune cells, such as B-cells and T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 is also orally bioavailable, which makes it a convenient option for clinical use. However, one of the limitations of TAK-659 is its potential toxicity, which requires further investigation in pre-clinical and clinical studies.

Orientations Futures

There are several future directions for the research and development of TAK-659. One potential direction is the combination of TAK-659 with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce toxicity. Another direction is the investigation of TAK-659 in other types of cancer and autoimmune diseases. Furthermore, the development of TAK-659 analogs with improved potency and selectivity may lead to the discovery of more effective treatments for cancer and autoimmune diseases.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK and oral bioavailability make it an attractive option for clinical use. Further research and development of TAK-659 and its analogs may lead to the discovery of more effective treatments for cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps. The first step is the synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid, which is then reacted with piperidine to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-3-thiophenacetamide to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic use in cancer and autoimmune diseases. In pre-clinical studies, TAK-659 has been shown to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. TAK-659 has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-22(21(24)11-16-8-10-25-15-16)19-7-4-9-23(14-19)20-12-17-5-2-3-6-18(17)13-20/h2-3,5-6,8,10,15,19-20H,4,7,9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOGCQHPZJIBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.